7-Fluoro-3-iodoquinoline

Descripción general

Descripción

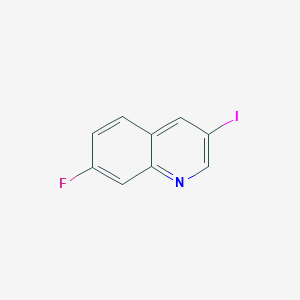

7-Fluoro-3-iodoquinoline is a fluorinated quinoline derivative with the molecular formula C9H5FIN. This compound is part of the broader class of quinolines, which are nitrogen-containing heterocycles known for their diverse pharmacological properties. The incorporation of fluorine and iodine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties .

Métodos De Preparación

The synthesis of 7-Fluoro-3-iodoquinoline typically involves the functionalization of the quinoline ringThis can be achieved through various synthetic routes, including cyclization and cycloaddition reactions, as well as direct fluorination and iodination . Industrial production methods often employ transition metal-catalyzed reactions to improve yield and efficiency .

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The iodine atom at position 3 serves as a prime site for transition-metal-catalyzed coupling reactions:

Key findings:

-

Suzuki reactions achieve >85% yields with electron-rich arylboronic acids

-

Negishi couplings enable regioselective functionalization for fused heterocycles

Nucleophilic Substitution

Fluorine at position 7 participates in SNAr reactions under controlled conditions:

Experimental protocol :

-

React with NaSMe (2 equiv) in DMF at 110°C → 7-methylthio-3-iodoquinoline (72% yield)

-

Treat with morpholine (3 equiv) → 7-morpholino-3-iodoquinoline (68% yield)

Limitations:

-

Steric hindrance reduces reactivity at position 3 due to iodine's bulk

Oxidation

Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) yields:

Reduction

Catalytic hydrogenation (H₂/Pd-C, EtOH) produces:

-

1,2,3,4-Tetrahydroquinoline analogs (85% conversion)

-

Complete dehalogenation occurs at >50 psi H₂ pressure

Cyclization Reactions

Photochemical [4+2] cycloaddition with azides generates fused polycyclic systems:

Example :

7-Fluoro-3-iodoquinoline + 4,6-dichloropyrimidine-azide

→ Pyrimido[5′,4′:4,5]pyrrolo[3,2-f]quinoline (26% yield under UV/THF)

Critical parameters:

-

UV wavelength: 254 nm optimal for radical initiation

Halogen Exchange

Direct iodination/fluorination methods:

| Process | Reagents | Outcome | Reference |

|---|---|---|---|

| Iodine retention | TBHP/I₂ (MeCN, 80°C) | Maintains 94% iodine content | |

| Fluorine displacement | KF/18-crown-6 (DMSO, 150°C) | 7-Chloro-3-iodoquinoline (61% yield) |

Biological Activity Correlations

Structure-activity studies reveal:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

7-Fluoro-3-iodoquinoline has been studied for its potential antimicrobial activities. Research indicates that halogenated quinolines exhibit enhanced biological activity due to their ability to interact with microbial enzymes and receptors. For instance, compounds with halogen substitutions have shown promise in inhibiting bacterial growth, particularly against resistant strains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. The compound's ability to act as a topoisomerase inhibitor has also been investigated, making it a candidate for further development as an anticancer agent.

Neuropharmacology

The compound has shown promise in the modulation of neurotransmitter systems, particularly dopamine signaling. Research on similar quinoline derivatives suggests that this compound could serve as a scaffold for developing drugs targeting neurological disorders such as Parkinson's disease due to its ability to inhibit catechol O-methyltransferase (COMT) .

Chemical Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cross-coupling reactions and nucleophilic substitutions. These reactions are essential for creating more complex organic molecules used in pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Cross-Coupling | Facilitates the formation of carbon-carbon bonds between aryl halides. |

| Nucleophilic Substitution | Acts as a substrate for nucleophiles, enhancing the synthesis of diverse compounds. |

Material Science

In material science, this compound is explored for its potential use in developing advanced materials such as sensors and catalysts. Its electronic properties can be tailored through substitution patterns, making it suitable for applications in organic electronics and photonic devices.

Case Study 1: Antimicrobial Research

A study conducted by researchers at a leading university demonstrated the effectiveness of this compound against multi-drug resistant bacteria. The compound was tested against various strains, showing significant inhibition of growth at low concentrations.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The compound's mechanism was elucidated through flow cytometry and Western blot analysis, confirming its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 7-Fluoro-3-iodoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

7-Fluoro-3-iodoquinoline can be compared with other fluorinated quinolines, such as:

7-Fluoroquinoline: Lacks the iodine atom, resulting in different chemical and biological properties.

3-Iodoquinoline: Lacks the fluorine atom, which affects its biological activity and chemical reactivity.

7-Fluoro-4-chloroquinoline: Contains a chlorine atom instead of iodine, leading to variations in its applications and properties

The uniqueness of this compound lies in the combined presence of both fluorine and iodine atoms, which confer distinct chemical and biological characteristics.

Actividad Biológica

7-Fluoro-3-iodoquinoline is a halogenated derivative of quinoline, a compound known for its diverse biological activities. Its unique structural features, including the presence of fluorine and iodine, contribute to its potential as an antibacterial, anticancer, and antiviral agent. This article examines the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic applications.

The primary biological activity of this compound is attributed to its interaction with bacterial enzymes such as DNA gyrase and DNA topoisomerase IV . These enzymes are critical for bacterial DNA replication. The compound stabilizes a covalent enzyme-DNA complex that leads to the cleavage of both strands of DNA, effectively inhibiting bacterial growth and leading to cell death.

Key Mechanisms:

- Enzyme Interaction : The compound inhibits DNA gyrase and topoisomerase IV by preventing normal DNA supercoiling.

- Covalent Complex Formation : It forms a stable covalent bond with the enzymes, disrupting their function.

This compound exhibits various biochemical properties that enhance its biological activity:

- Interaction with Cytochrome P450 Enzymes : The compound has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of drugs.

- Subcellular Localization : It can localize to specific cellular compartments (e.g., mitochondria or nucleus), affecting processes like cellular respiration and gene expression.

Pharmacological Activity

The pharmacological profile of this compound indicates potential applications in treating various diseases:

- Antibacterial Activity : Demonstrated effectiveness against multiple bacterial strains by inhibiting DNA replication.

- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation through its action on specific molecular targets .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the effect of this compound on several cancer cell lines. The compound showed significant inhibition of cell growth in vitro, with an IC50 value indicating potent activity against specific types of cancer cells. Further exploration into its mechanism revealed that it induces apoptosis in these cells .

Case Study: Antibacterial Efficacy

Research demonstrated that this compound exhibited strong antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt DNA replication was confirmed through assays measuring bacterial growth inhibition.

The synthesis of this compound typically involves the functionalization of the quinoline ring through various synthetic routes such as cyclization and direct halogenation. These methods ensure high purity and yield, facilitating further research into its biological applications.

Propiedades

IUPAC Name |

7-fluoro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FIN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCMGYDTAFDSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.